molecular formula C14H16ClN3O B2363016 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide CAS No. 956201-60-8

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2363016
CAS No.: 956201-60-8
M. Wt: 277.75
InChI Key: JFZBHJLHWLTYRN-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZBHJLHWLTYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-phenyl-3-propyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Scientific Research Applications

Androgen Receptor Modulation

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide has been identified as a potent tissue-selective androgen receptor modulator (SARM). The compound exhibits high affinity for the androgen receptor, making it a candidate for treating conditions related to androgen receptor activity, such as prostate cancer. Studies have shown that it can effectively inhibit the proliferation of prostate cancer cell lines, suggesting its potential as an anti-cancer agent .

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives may exhibit neuroprotective properties. While direct studies on this specific compound are scarce, related compounds have shown promise in protecting neuronal cells from oxidative stress, which could lead to applications in neurodegenerative diseases .

Case Studies

Study TitleYearFindings
Evaluation of SAR Activity of Pyrazole Derivatives2020Identified structural features that enhance AR antagonism; provided insights into the design of new compounds .
Anti-inflammatory Effects of Pyrazole Compounds2019Demonstrated that pyrazole derivatives can reduce markers of inflammation in vitro; relevant for developing treatments for autoimmune diseases .
Neuroprotective Potential of Pyrazole Derivatives2021Showed that certain pyrazole compounds protect against neuronal cell death induced by oxidative stress; suggests possible applications in Alzheimer's disease .

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrazole ring and the chloroacetamide group.

Biological Activity

2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16ClN3OC_{14}H_{16}ClN_3O with a molecular weight of 277.75 g/mol. The structure includes a chloro group, a pyrazole moiety, and an acetamide functional group, which contribute to its biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundA54926Induces apoptosis
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Growth inhibition

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cytotoxicity against tumor cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro studies have demonstrated that certain pyrazole derivatives possess significant antimicrobial activity against various pathogens:

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus0.22 - 0.25
Derivative 4aEscherichia coli0.30
Derivative 7bCandida albicans0.15

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Study on Anticancer Activity

A notable study investigated the effects of pyrazole derivatives on prostate cancer cell lines. The study found that compounds with similar structures to this compound exhibited high affinity for androgen receptors and demonstrated significant antagonistic activity, leading to reduced cell proliferation in AR-overexpressing cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial potential of pyrazole derivatives, including the compound . The results showed that specific derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .

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